molecular formula C21H26N2O4S B3440257 3,4,5-triethoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide CAS No. 80617-48-7

3,4,5-triethoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide

Cat. No.: B3440257
CAS No.: 80617-48-7
M. Wt: 402.5 g/mol
InChI Key: MXWSCBWGGQPYEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,5-triethoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide is a chemical compound that has been extensively studied for its potential applications in the field of scientific research. This compound is known for its unique properties and has been found to have several biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3,4,5-triethoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide is not fully understood. However, it has been suggested that this compound may inhibit the activity of enzymes involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and induce apoptosis (programmed cell death) in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 3,4,5-triethoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide in lab experiments is its potential as an anti-cancer and anti-inflammatory agent. However, one limitation of using this compound is its limited solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 3,4,5-triethoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide. One potential direction is the further study of its mechanism of action, which may lead to the development of more effective anti-cancer and anti-inflammatory agents. Additionally, the development of more soluble forms of this compound may make it more useful in lab experiments. Finally, the study of this compound may lead to the development of new drugs for the treatment of cancer and inflammation.

Scientific Research Applications

3,4,5-triethoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide has been found to have several potential applications in the field of scientific research. It has been studied for its potential use as an anti-cancer agent, as it has been found to inhibit the growth of cancer cells. Additionally, this compound has been studied for its potential use as an anti-inflammatory agent, as it has been found to reduce inflammation in animal models.

Properties

IUPAC Name

3,4,5-triethoxy-N-[(4-methylphenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-5-25-17-12-15(13-18(26-6-2)19(17)27-7-3)20(24)23-21(28)22-16-10-8-14(4)9-11-16/h8-13H,5-7H2,1-4H3,(H2,22,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXWSCBWGGQPYEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC(=S)NC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70359956
Record name STK027572
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80617-48-7
Record name STK027572
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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